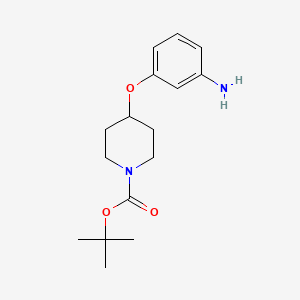

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate (CAS: 790667-68-4) is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a 3-aminophenoxy substituent. This structure is critical in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, antiviral agents, and antiprotozoal compounds. Its Boc group enhances solubility and stability during synthetic processes, while the 3-aminophenoxy moiety enables versatile functionalization for structure-activity relationship (SAR) studies. The compound is commercially available with a purity of 95% (MFCD11849730) .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUWGUMWHBEZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of Piperidine

- The nitrogen of piperidine is protected using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate as a precursor.

- N-alkylation is performed in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

- Boc protection provides stability and selectivity in subsequent reactions, allowing for selective functionalization of the aromatic ring or piperidine substituents.

Nucleophilic Aromatic Substitution to Introduce the Aminophenoxy Group

- A typical approach involves reacting tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with a 3-aminophenol or a related phenol derivative.

- The reaction is carried out in polar aprotic solvents such as DMF at elevated temperatures (~75 °C) for extended periods (~12 hours).

- Potassium carbonate (K2CO3) is used as a base to facilitate the nucleophilic substitution.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients to afford the tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate in high yields (up to 90%).

Resolution and Purification of Chiral Forms

- When chiral purity is required, the racemic tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate can be resolved using chiral resolving agents.

- A notable method uses a D-phenylglycine derivative as the resolving agent in an aqueous alcoholic solution.

- The racemic mixture is dissolved, and the resolving agent is added dropwise, followed by heating (60–70 °C) for 2–3 hours.

- Slow cooling induces crystallization of the diastereomeric salt, which is isolated by filtration.

- Hydrolysis and pH adjustment (to 8–10) release the resolved chiral compound.

- This method offers high resolving efficiency, good optical purity, and is suitable for large-scale production with recyclable resolving agents.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, DIPEA | DMF or suitable solvent | Room temp to mild heating | Several hours | High | Provides nitrogen protection for piperidine |

| Nucleophilic Aromatic Substitution | tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 3-aminophenol, K2CO3 | DMF | 75 °C | 12 h | ~90 | Key step to form aminophenoxy linkage |

| Chiral Resolution | D-phenylglycine derivative (resolving agent) | Aqueous ethanol | 60–70 °C (reaction), then cooling | 2–3 h + crystallization | ~85 | High optical purity, scalable, recyclable agent |

Research Findings and Notes

- The nucleophilic substitution route is well-established, providing high yields and purity when carefully controlled.

- Boc protection is critical to prevent side reactions on the piperidine nitrogen.

- The resolution method using D-phenylglycine derivatives is superior to other resolving agents such as L-dibenzoyl tartaric acid, which is costly and less efficient for this compound.

- The resolving agent can be recovered and reused, reducing overall production costs.

- The synthetic strategies are amenable to scale-up, making them viable for industrial pharmaceutical intermediate production.

- Analytical data such as 1H NMR, LC/MS, and melting points confirm the identity and purity of the product in reported studies.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its role is particularly notable in developing drugs that target specific receptors in the brain, contributing to advancements in treatments for conditions such as depression and anxiety disorders. The compound's ability to enhance solubility and stability makes it an ideal candidate for formulating effective medications .

Biochemical Research

In biochemical studies, this compound is employed to explore receptor interactions and signaling pathways. It aids researchers in understanding complex biological processes by acting as a tool for studying the dynamics of receptor-ligand interactions. This application is vital for identifying potential therapeutic targets and understanding disease mechanisms .

Drug Formulation

The tert-butyl ester form of this compound significantly improves the solubility and stability of active pharmaceutical ingredients (APIs). This characteristic is critical during the formulation of drugs, as it facilitates the development of more effective and reliable medications. The enhanced properties allow for better bioavailability and therapeutic efficacy, making it a valuable asset in pharmaceutical formulations .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound. It assists in the quantification of related compounds within complex mixtures, thereby enhancing the accuracy of analytical methods. This application is essential for quality control in pharmaceutical manufacturing and research .

Material Science

The compound's applications extend into material science, where it can be utilized in developing novel materials with specific functional properties. Its unique chemical structure allows for modifications that can lead to advancements in polymer science, contributing to the creation of materials with tailored characteristics for various industrial applications .

Table 1: Summary of Key Applications

| Application Area | Description | Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Improved treatments for mental health issues |

| Biochemical Research | Tool for studying receptor interactions | Enhanced understanding of biological processes |

| Drug Formulation | Enhances solubility and stability of APIs | Increased drug efficacy |

| Analytical Chemistry | Standard reference for quantifying compounds | Improved accuracy in analytical methods |

| Material Science | Development of novel materials | Innovations in polymer applications |

Wirkmechanismus

The mechanism of action of Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Structural Analogues and Substituent Variations

Key Comparative Insights

Substituent Electronic Effects: Electron-Donating Groups: The 3-aminophenoxy group in the parent compound facilitates nucleophilic substitutions and metal-catalyzed couplings, making it ideal for late-stage functionalization . Electron-Withdrawing Groups: Analogues like tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate exhibit enhanced reactivity in SNAr (nucleophilic aromatic substitution) reactions due to nitro and chloro substituents .

Biological Activity: The parent compound’s derivatives (e.g., antiprotozoal agents) show moderate activity compared to fluorinated analogues like tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate, where fluorine atoms improve metabolic stability and target binding .

Synthetic Versatility :

- Compounds with extended alkyl chains (e.g., 19 in ) demonstrate improved pharmacokinetic profiles but require more complex purification steps .

Data-Driven Trends

- Lipophilicity : The trifluoromethyl group in ’s compound increases logP by ~1.5 units compared to the parent compound, favoring blood-brain barrier penetration .

- Thermal Stability : Boc-protected derivatives (e.g., ) decompose above 200°C, while nitro-substituted analogues () show lower thermal stability (~150°C) due to nitro group lability .

Biologische Aktivität

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate (CAS No. 790667-68-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an aminophenoxy moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.

The mechanism of action for this compound involves several potential pathways:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter signaling pathways.

- Enzyme Inhibition : It has been investigated for its ability to inhibit various enzymes, which could play a role in modulating metabolic pathways.

- Cellular Uptake : The lipophilic nature allows it to cross cell membranes effectively, facilitating its interaction with intracellular targets.

Pharmacological Applications

This compound has been studied for various therapeutic applications:

- Neurological Disorders : It serves as a key intermediate in the synthesis of drugs targeting neurological conditions, potentially offering neuroprotective effects.

- Cancer Research : The compound has shown promise in inhibiting tumor cell proliferation and may be explored as a treatment option for different cancer types due to its ability to modulate signaling pathways involved in cell growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer metabolism, indicating potential as a chemotherapeutic agent .

- Neuroprotective Effects : In vitro studies suggested that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Analytical Applications : The compound is also utilized in analytical chemistry as a standard for quantifying related compounds in complex biological mixtures .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling reactions between a piperidine core and substituted phenoxy groups. A common approach includes:

Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane with triethylamine as a catalyst) .

Nucleophilic substitution or Mitsunobu reactions to introduce the 3-aminophenoxy moiety. For example, coupling Boc-protected piperidine with 3-aminophenol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) .

Deprotection and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Key Reagents and Conditions :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Boc₂O, DCM, Et₃N | Boc protection | |

| 2 | DEAD, PPh₃, THF | Coupling |

Q. How should researchers characterize this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on Boc-group signals (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~323.4 g/mol based on analogs) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

- Elemental Analysis : Validate empirical formula (C₁₆H₂₄N₂O₃) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Replace DEAD with polymer-supported reagents (e.g., PS-DEAD) to simplify purification .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenoxy group.

- Temperature Control : Conduct coupling reactions at 0–5°C to minimize side reactions (e.g., Boc-group cleavage) .

- Real-Time Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ IR to track reaction progress .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

Prepare solutions in buffers (pH 1–13) and store at 25°C/40°C for 14 days.

Analyze degradation via HPLC (e.g., new peaks indicate hydrolysis of the Boc group or amine oxidation) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (expected stability up to ~150°C for Boc derivatives) .

- Light Sensitivity : Expose solid samples to UV light (254 nm) and monitor color changes (e.g., yellowing indicates photooxidation) .

Q. How to resolve contradictions in reported toxicity and hazard data for tert-butyl piperidine derivatives?

- Methodological Answer :

- Comparative Toxicity Profiling :

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using analogs with documented data (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate ).

Cross-reference SDS discrepancies (e.g., conflicting GHS classifications ) by testing acute toxicity (LD50 in rodents) and occupational exposure limits (OELs).

- Computational Modeling : Predict ecotoxicity (e.g., LC50 for fish) using QSAR tools if experimental data are unavailable .

Data Contradiction Analysis

Q. Table 1: Conflicting Hazard Data from SDS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.